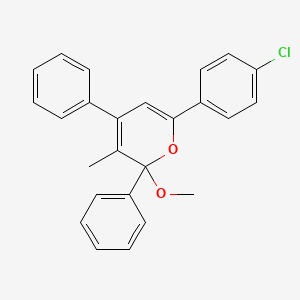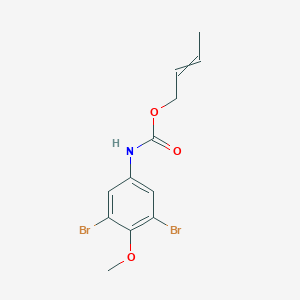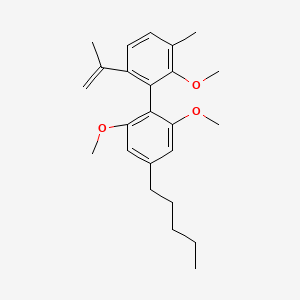![molecular formula C14H22N2OS B14415378 (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone CAS No. 85675-13-4](/img/structure/B14415378.png)
(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Azaspiro[55]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone is a complex organic compound that features a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the spirocyclic core followed by the introduction of the thiazolidinyl group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic certain biological structures.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced strength or conductivity.
Mecanismo De Acción
The mechanism of action of (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Azaspiro[5.5]undec-8-en-2-yl)(aziridin-1-yl)methanone
- 2-Azaspiro[5.5]undec-9-en-2-yl(1,3-thiazolidin-3-yl)methanone
- Glycine, N-(2-Azaspiro[5.5]undec-7-en-2-ylcarbonyl)-, ethyl ester
Uniqueness
What sets (2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone apart from similar compounds is its specific combination of the spirocyclic and thiazolidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
85675-13-4 |
|---|---|
Fórmula molecular |
C14H22N2OS |
Peso molecular |
266.40 g/mol |
Nombre IUPAC |
2-azaspiro[5.5]undec-9-en-2-yl(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C14H22N2OS/c17-13(16-9-10-18-12-16)15-8-4-7-14(11-15)5-2-1-3-6-14/h1-2H,3-12H2 |
Clave InChI |
QEKNPHNCVNUBFT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC=CC2)CN(C1)C(=O)N3CCSC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



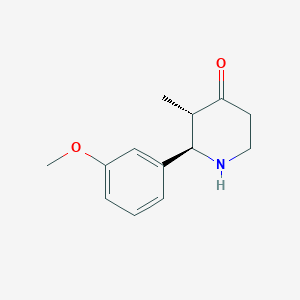
![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)
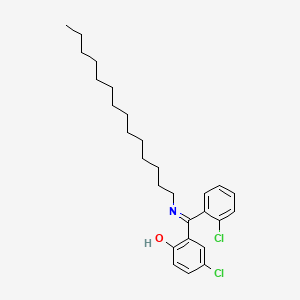
![4-[(3-Aminopropyl)sulfanyl]butan-1-amine](/img/structure/B14415337.png)

![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)


